3-Nitro-4-(4-phenylphenoxy)benzaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

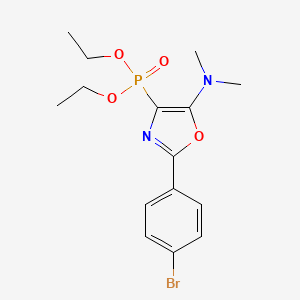

The compound "3-Nitro-4-(4-phenylphenoxy)benzaldehyde" is a nitro-substituted benzaldehyde derivative, which is an important intermediate in the synthesis of various products for the bulk and fine chemicals industry. The presence of the nitro group and the phenoxy substituent suggests that this compound could be involved in a range of chemical reactions and possess unique physical and chemical properties.

Synthesis Analysis

The synthesis of nitro-substituted benzaldehydes typically involves the direct nitration of benzaldehyde in mixed acid. A study has shown that the yields of ortho and meta isomers are influenced by the mixed acid composition, with the meta substituted isomer being the main reaction product . The synthesis of related compounds, such as 3-nitrocinnamaldehyde, involves the protection of the aldehyde group, nitration, and subsequent aldol condensation . These methods could potentially be adapted for the synthesis of "3-Nitro-4-(4-phenylphenoxy)benzaldehyde."

Molecular Structure Analysis

The molecular structure of nitro-substituted benzaldehydes is characterized by the presence of electron-withdrawing nitro groups, which can significantly affect the electronic distribution within the molecule. The structure of a related compound, (4'-carbomethoxy-2'-nitrophenoxy)benzene, was determined by X-ray diffraction, revealing the impact of intramolecular interactions on the conformation of the molecule . These findings can provide insights into the molecular structure of "3-Nitro-4-(4-phenylphenoxy)benzaldehyde."

Chemical Reactions Analysis

Nitro-substituted benzaldehydes can undergo various chemical reactions, including electrophilic aromatic substitution and nucleophilic addition. The heterogeneous reaction of coniferyl alcohol with NO3 radicals, which is structurally similar to "3-Nitro-4-(4-phenylphenoxy)benzaldehyde," resulted in products that suggest favored sites for electrophilic addition . Additionally, the solvatochromic behavior of nitro-substituted phenolates indicates that these compounds can interact with solvents in complex ways, which could be relevant for "3-Nitro-4-(4-phenylphenoxy)benzaldehyde" as well .

Physical and Chemical Properties Analysis

The physical and chemical properties of nitro-substituted benzaldehydes are influenced by their molecular structure. The presence of nitro groups can lead to solvatochromism, as observed in nitro-substituted phenolates . The optical properties of metal complexes derived from dimethoxy benzaldehyde hydrazones suggest that the electronic structure of the benzaldehyde core can significantly affect the optical absorption and energy gap of the compounds . These properties are likely to be relevant for "3-Nitro-4-(4-phenylphenoxy)benzaldehyde" as well.

Wissenschaftliche Forschungsanwendungen

Photocatalysis and Material Science

Graphitic carbon nitride modified by various processes has been investigated as a metal-free photocatalyst for the selective synthesis of benzaldehyde from benzyl alcohol, suggesting that nitro-substituted benzaldehydes could similarly be explored in photocatalytic applications for organic transformations (Lima et al., 2017). Moreover, CoFe2O4 nanoparticles have demonstrated excellent performance in the selective oxidation of benzyl alcohol to benzaldehyde, indicating the potential of nitro-substituted benzaldehydes in catalysis and material science applications (Nasrollahzadeh et al., 2016).

Organic Synthesis

In organic synthesis, reactions involving nitro-substituted benzaldehydes have been explored for the synthesis of complex molecules. For example, nitration and hydroxylation reactions have been used to transform benzene derivatives, suggesting the versatility of nitro-substituted compounds like 3-Nitro-4-(4-phenylphenoxy)benzaldehyde in synthetic chemistry (Vione et al., 2004). Additionally, reactions of aldehydes with stabilized sulfur ylides have been explored for the highly stereoselective synthesis of epoxides, demonstrating the utility of nitro-substituted benzaldehydes in stereoselective synthesis (Fernández et al., 1990).

Safety and Hazards

Eigenschaften

IUPAC Name |

3-nitro-4-(4-phenylphenoxy)benzaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13NO4/c21-13-14-6-11-19(18(12-14)20(22)23)24-17-9-7-16(8-10-17)15-4-2-1-3-5-15/h1-13H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNOZIAAGGBYQEZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)OC3=C(C=C(C=C3)C=O)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Nitro-4-(4-phenylphenoxy)benzaldehyde | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 3-{[(6,7-dimethyl-10-oxo-2,3,10,10a-tetrahydrobenzo[b]cyclopenta[e][1,4]diazepin-9(1H)-yl)acetyl]amino}benzoate](/img/structure/B2499200.png)

![3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2H-chromen-2-one](/img/structure/B2499203.png)

![Methyl 2-(2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2499205.png)

![1-[4-(4-methoxyphenyl)piperazino]-2-(1H-1,2,4-triazol-1-yl)-1-ethanone](/img/structure/B2499207.png)

![3-amino-N-benzyl-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2499208.png)

![Ethyl 4-({4-[(4-chloro-2-methylphenyl)amino]pteridin-2-yl}amino)benzoate](/img/structure/B2499214.png)

![N-cyclohexyl-2-(4-(5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide](/img/structure/B2499217.png)

![2-{4-[(3-Cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]piperidin-1-yl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2499218.png)

![5-nitro-2H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B2499222.png)

![[1-(2-Thienyl)cyclopropyl]amine hydrochloride](/img/structure/B2499223.png)